molecular formula C14H11N3O2 B8466399 2-Cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxy-2-propenamide CAS No. 183945-69-9

2-Cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxy-2-propenamide

Cat. No.: B8466399
CAS No.: 183945-69-9
M. Wt: 253.26 g/mol
InChI Key: MVCKCEDAMDIWAO-UHFFFAOYSA-N
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Description

2-Cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxy-2-propenamide is a complex organic compound known for its unique structure and diverse applications. This compound features a cyano group, a cyclopropyl group, and a hydroxyprop-2-enamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxy-2-propenamide typically involves the reaction of cyanoacetamide derivatives with substituted aryl or heteryl amines. The most common method includes the treatment of these amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxy-2-propenamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-Cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxy-2-propenamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxy-2-propenamide is unique due to its combination of functional groups, which provide a wide range of reactivity and applications. Its cyclopropyl group adds strain and reactivity, while the hydroxyprop-2-enamide moiety offers additional sites for chemical modification .

Properties

CAS No.

183945-69-9

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

2-cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxyprop-2-enamide

InChI

InChI=1S/C14H11N3O2/c15-7-9-1-5-11(6-2-9)17-14(19)12(8-16)13(18)10-3-4-10/h1-2,5-6,10,18H,3-4H2,(H,17,19)

InChI Key

MVCKCEDAMDIWAO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=C(C#N)C(=O)NC2=CC=C(C=C2)C#N)O

Origin of Product

United States

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